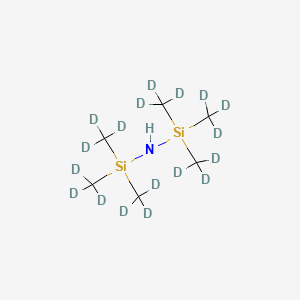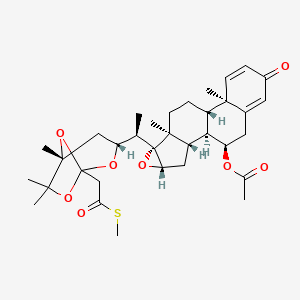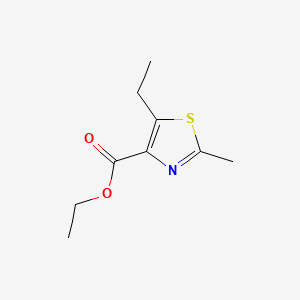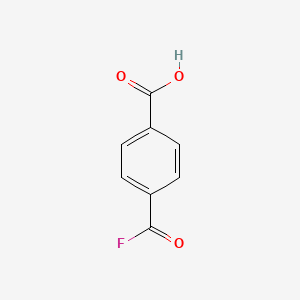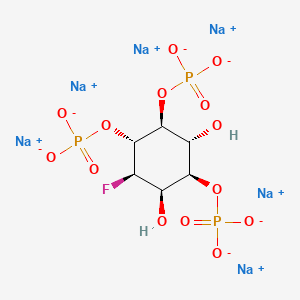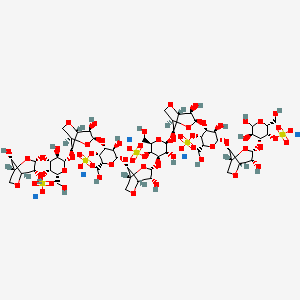
Meprobamate-d7 (100 μg/mL in Methanol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Meprobamate-d7 is an analytical reference standard intended for use as an internal standard for the quantification of meprobamate by GC- or LC-MS . Meprobamate is categorized as a sedative and is a metabolite of carisoprodol . It is marketed under the trade names Milltown, Meprospan, and Equanil, and is used for the treatment of anxiety and muscle spasms .
Molecular Structure Analysis
The molecular formula of Meprobamate-d7 is C9H11D7N2O4 . The InChI code is InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i1D3,3D2,4D2 .Physical And Chemical Properties Analysis
Meprobamate-d7 has a molecular formula of C9H11D7N2O4 and a formula weight of 225.3 . It is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (25 mg/ml) .科学的研究の応用
Pharmacological Properties : Meprobamate has been identified as a tranquilizer with muscle relaxant action, showing properties such as anticonvulsant action and a taming effect on animals (Powell, Mann, & Kaye, 1958). It acts on voluntary skeletal muscles and exhibits specific pharmacological effects that are central to its use in clinical psychiatry.
Analytical Applications : In a study by Ryan, Mcgonigle, and Konieczny (1971), Meprobamate was analyzed using infrared spectrophotometry, demonstrating its potential in quantitative analytical applications (Ryan, Mcgonigle, & Konieczny, 1971). This points to the feasibility of using advanced analytical methods for studying Meprobamate and its derivatives.
Neuropharmacological Studies : Meprobamate's effects on the central nervous system, particularly on neurotransmitter activity and receptor interaction, have been extensively studied. For example, Phillis and Delong (1984) explored its interaction with adenosine in rat cortical neurons (Phillis & Delong, 1984). Such studies may offer insights into the mechanisms of action of Meprobamate derivatives like Meprobamate-d7.
Clinical Research : Extensive research has been conducted on the clinical application of Meprobamate, particularly in the treatment of anxiety and tension states, as reported by authors like Osinski (1957) (Osinski, 1957). Understanding these applications can provide a background for the broader therapeutic potential of Meprobamate and its derivatives.
Toxicological Studies : Studies such as the one by Kintz and Mangin (1993), which detail the determination of Meprobamate in biological samples, highlight the drug's relevance in forensic science and toxicology (Kintz & Mangin, 1993).
作用機序
Meprobamate’s mechanism of action is not fully understood. In animal studies, meprobamate is reported to act at multiple sites in the central nervous system, such as the thalamus and limbic system . It binds to the GABA A receptors, leading to inhibitory effects on the neurons transmitting signals in the reticular formation and spinal cord .
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Meprobamate-d7 involves the deuteration of meprobamate.", "Starting Materials": [ "Meprobamate", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)" ], "Reaction": [ "Meprobamate is dissolved in D2O and NaOH is added to the mixture.", "The mixture is stirred at room temperature for several hours.", "The deuterated meprobamate is then extracted from the mixture using methanol.", "The resulting solution is filtered and the methanol is evaporated under reduced pressure.", "The residue is dissolved in methanol to yield Meprobamate-d7 at a concentration of 100 μg/mL." ] } | |
CAS番号 |
1435933-83-7 |
分子式 |
C9H18N2O4 |
分子量 |
225.296 |
IUPAC名 |
[2-(carbamoyloxymethyl)-3,3,4,4,5,5,5-heptadeuterio-2-methylpentyl] carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3-6H2,1-2H3,(H2,10,12)(H2,11,13)/i1D3,3D2,4D2 |
InChIキー |
NPPQSCRMBWNHMW-SSQNFVSCSA-N |
SMILES |
CCCC(C)(COC(=O)N)COC(=O)N |
同義語 |
2-Methyl-2-propyl-1,3-propanediol Dicarbamate; NSC 30418; Pertranquil; Placidon; Placitate; Probamyl; Procalmadiol; Procalmidol; Promate; Protran-d3; Amosene-d3; Anastress; Anatimon; Andaxin; Aneural; Ansiatan; Anzil; Apascil; Appetrol; Arcoban; Arto |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



